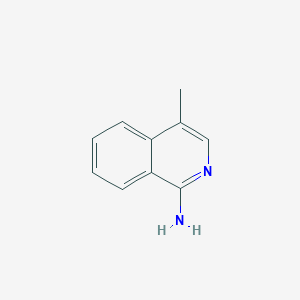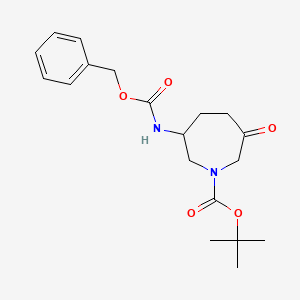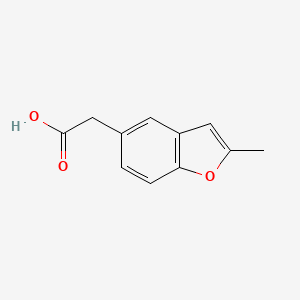![molecular formula C12H15F2NO3 B13890369 tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a difluorophenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,4-difluoro-6-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a difluorophenyl ketone, while reduction of the carbamate group may produce a difluorophenyl amine .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce the difluorophenyl and carbamate functionalities into target compounds .
Biology: In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the difluorophenyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the difluorophenyl group.
tert-Butyl N-(4-bromobutyl)carbamate: Features a bromobutyl group instead of the difluorophenyl group
Uniqueness: tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is unique due to the presence of both the difluorophenyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorophenyl group enhances its reactivity and binding affinity, while the carbamate group provides stability and versatility in chemical reactions .
Properties
Molecular Formula |
C12H15F2NO3 |
|---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
tert-butyl N-[(2,4-difluoro-6-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15F2NO3/c1-12(2,3)18-11(17)15-6-8-9(14)4-7(13)5-10(8)16/h4-5,16H,6H2,1-3H3,(H,15,17) |
InChI Key |
QJQWLKDJFKOYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B13890293.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)

![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate](/img/structure/B13890308.png)

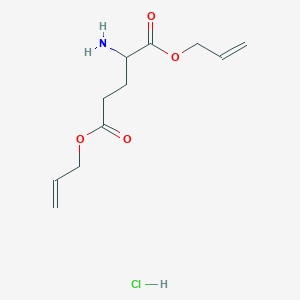
![5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B13890329.png)
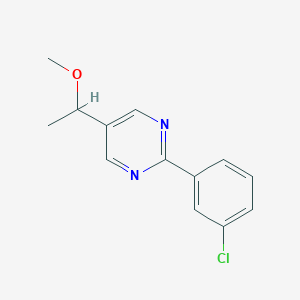
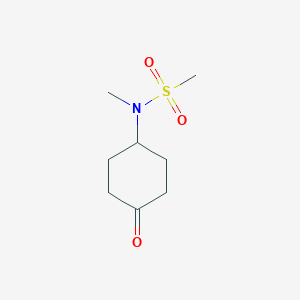
![7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13890348.png)
![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
